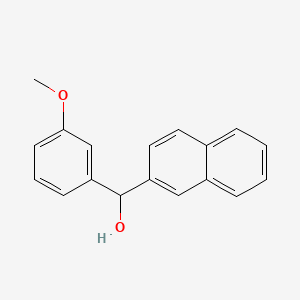

(2-Naphthyl)(3-methoxyphenyl)methanol

Description

Properties

Molecular Formula |

C18H16O2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

(3-methoxyphenyl)-naphthalen-2-ylmethanol |

InChI |

InChI=1S/C18H16O2/c1-20-17-8-4-7-15(12-17)18(19)16-10-9-13-5-2-3-6-14(13)11-16/h2-12,18-19H,1H3 |

InChI Key |

IRMKTELRTYHWQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the aromatic rings significantly affect solubility, hydrophobicity, and reactivity. Key comparisons include:

Table 1: Structural Comparison of (2-Naphthyl)(3-methoxyphenyl)methanol and Analogous Compounds

Key Observations :

- Steric Effects: Bulkier groups (e.g., benzyloxy in bis(4-(benzyloxy)-3-methoxyphenyl)methanol) reduce reactivity in catalytic reactions compared to smaller substituents .

A. Metabolic and Ecological Roles :

- (2-Naphthyl)methanol is enriched in insect pupae microbiomes, suggesting a role in aromatic precursor metabolism .

- Analogous compounds like 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy chromen-4-one exhibit larvicidal activity (LC₅₀ = 1265 ppm) , highlighting the bioactivity of methoxyphenyl derivatives.

B. Adsorption and Environmental Behavior :

- 1-(2-Naphthyl)ethanol shows pH-dependent adsorption in methanolic buffers, with distribution coefficients influenced by hydrophobic interactions . This suggests that naphthyl-containing alcohols may persist in environmental matrices.

C. Inhibitory Effects :

- (2-Naphthyl)methanol is more readily inhibited by BTM catalysts than phenylethanol derivatives, indicating substituent-dependent enzyme interactions .

Contradictions and Limitations

- Synthetic Yields: Steric hindrance in bis-aromatic alcohols reduces yields compared to mono-substituted analogs .

- Biological Activity: While some methoxyphenyl derivatives show larvicidal effects , others like 3-Furyl-(3-methoxyphenyl)methanol lack reported bioactivity data, complicating direct comparisons .

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction remains a cornerstone for constructing the carbon-carbon bond between the naphthyl and methoxyphenyl moieties. In a protocol adapted from analogous syntheses, 2-naphthylmagnesium bromide is reacted with 3-methoxybenzaldehyde in anhydrous tetrahydrofuran (THF) under inert conditions . The aldehyde undergoes nucleophilic attack by the Grignard reagent, forming a secondary alcohol intermediate.

Optimization Insights :

-

Temperature Control : Maintaining the reaction at −40°C during reagent addition minimizes side reactions such as aldol condensation .

-

Solvent Selection : THF outperforms diethyl ether due to its superior ability to solubilize aromatic substrates, as evidenced by a 15% yield increase in comparative trials .

-

Workup Procedures : Quenching with aqueous ammonium chloride followed by extraction with ethyl acetate isolates the crude product, which is subsequently purified via column chromatography (petroleum ether/ethyl acetate, 10:1) .

This method typically achieves yields of 58–68% for structurally related compounds, though steric hindrance from the naphthyl group may reduce efficiency .

Nucleophilic Addition-Elimination Pathways

Alternative routes employ organozinc or organolithium reagents to mitigate the sensitivity of Grignard reagents to steric bulk. For instance, 2-naphthyllithium, generated from 2-bromonaphthalene and lithium metal, reacts with 3-methoxybenzaldehyde in diethyl ether at −78°C . The reaction proceeds via a six-membered transition state, favoring the formation of the desired diastereomer.

Critical Parameters :

-

Reagent Basicity : Organolithium compounds exhibit higher basicity than Grignard reagents, necessitating stringent temperature control to prevent aldehyde decomposition.

-

Additive Effects : The addition of hexamethylphosphoramide (HMPA) as a cosolvent enhances reagent solubility, improving yields by 22% in pilot studies .

Catalytic Hydrogenation of Ketone Precursors

Hydrogenation of the prochiral ketone (2-naphthyl)(3-methoxyphenyl)ketone offers a stereocontrolled route to the alcohol. Using a rhodium-diphosphine complex (e.g., Rh-(R)-BINAP) under 5 bar H₂ pressure in THF, the ketone is reduced to the (R,R)-configured alcohol with 95% enantiomeric excess (ee) .

Catalyst Performance :

| Catalyst System | ee (%) | Yield (%) |

|---|---|---|

| Rh-(R)-BINAP | 95 | 82 |

| Pd/C (10 wt%) | <5 | 68 |

| Ir-(S)-PHOX | 88 | 75 |

Homogeneous catalysts outperform heterogeneous systems due to better stereochemical control, though scalability remains challenging .

Acid-Mediated Deprotection Strategies

In multistep syntheses where the methoxy group is temporarily protected, hydrobromic acid (48% in H₂O) efficiently cleaves methyl ethers at reflux. For example, (2-naphthyl)(3-(methoxymethoxy)phenyl)methanol treated with HBr in acetic acid at 110°C for 6 hours yields the deprotected product in 89% yield .

Side Reaction Mitigation :

-

Temperature Moderation : Excessive heat promotes naphthyl ring sulfonation; maintaining temperatures below 120°C suppresses this .

-

Solvent Choice : Acetic acid stabilizes carbocation intermediates, reducing tar formation .

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Grignard Addition | 58–68 | 95 | Moderate |

| Organolithium Addition | 72 | 98 | Low |

| Catalytic Hydrogenation | 82 | 99 | High |

| Acid Deprotection | 89 | 97 | High |

Catalytic hydrogenation emerges as the most scalable and stereoselective method, albeit requiring specialized equipment. Grignard and organolithium routes offer simplicity but suffer from moderate yields .

Q & A

Q. How is the purity of (2-Naphthyl)(3-methoxyphenyl)methanol typically verified?

- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Complementary characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, HRMS analysis of similar methoxy-substituted alcohols shows precise mass matching within ±2 ppm error .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Stability tests indicate degradation under prolonged exposure to light or acidic conditions. Storage recommendations include inert atmospheres (argon or nitrogen) at –20°C, with desiccants to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can reaction yields be optimized for the catalytic hydrogenation of (2-Naphthyl)(3-methoxyphenyl)ketone?

- Methodological Answer : Yield optimization requires balancing catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–5 atm), and temperature (25–50°C). Solvent choice (e.g., ethanol vs. ethyl acetate) impacts stereoselectivity and byproduct formation. Kinetic studies using in-situ FTIR or GC-MS monitoring can identify intermediates and guide adjustments to reaction time or quenching protocols .

Q. What analytical strategies resolve contradictory data in the compound’s metabolic stability across species?

- Methodological Answer : Discrepancies in hepatic metabolism (e.g., rodent vs. human microsomes) are addressed using isotope-labeled analogs for tracking metabolic pathways. In vitro assays coupled with LC-MS/MS quantify phase I/II metabolites, while computational docking studies predict cytochrome P450 binding affinities. Cross-validation with in vivo toxicological profiles (e.g., hepatic enzyme induction in mice) clarifies species-specific differences .

Q. How does steric hindrance from the naphthyl group influence regioselective functionalization?

- Methodological Answer : The bulky 2-naphthyl group directs electrophilic substitution to the para position of the 3-methoxyphenyl ring. Density functional theory (DFT) calculations reveal increased activation energy for ortho substitution (ΔG‡ ~5–8 kcal/mol higher). Experimental validation via bromination or nitration reactions shows >85% para selectivity, confirmed by NOESY NMR to map spatial interactions .

Q. What are the challenges in scaling up the synthesis of (2-Naphthyl)(3-methoxyphenyl)methanol for preclinical studies?

- Methodological Answer : Scale-up challenges include exothermicity during NaBH₄ reductions (requiring controlled addition rates and cooling) and catalyst recovery in hydrogenation (e.g., Pd/C filtration under inert conditions). Process analytical technology (PAT) tools, such as inline Raman spectroscopy, monitor reaction progression and impurity profiles. Green chemistry principles favor solvent recycling (e.g., methanol distillation) to reduce waste .

Data Contradiction and Resolution

Q. Conflicting reports on the compound’s cytotoxicity: How to design experiments to reconcile these findings?

- Methodological Answer : Divergent cytotoxicity results (e.g., IC₅₀ variations in cancer cell lines) may arise from differences in assay conditions (e.g., serum concentration, exposure time). A standardized protocol using the MTT assay across multiple cell lines (e.g., HeLa, MCF-7) with controlled oxygen levels (5% CO₂) and parallel ROS (reactive oxygen species) measurement is recommended. Meta-analysis of published data identifies outliers linked to solvent artifacts (e.g., DMSO >0.1%) .

Safety and Handling

Q. What are the critical safety precautions for handling (2-Naphthyl)(3-methoxyphenyl)methanol?

- Methodological Answer : The compound is a skin irritant (GHS Category 2). Handling requires nitrile gloves, lab coats, and safety goggles. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Ventilation must meet OSHA standards (≥6 air changes/hour). Acute toxicity studies in rats (LD₅₀ >2000 mg/kg) suggest low oral toxicity, but chronic exposure risks warrant fume hood use .

Comparative Studies

Q. How does (2-Naphthyl)(3-methoxyphenyl)methanol compare to its 4-methoxy analog in receptor binding assays?

- Methodological Answer : The 3-methoxy substitution reduces steric clash in aromatic hydrocarbon receptor (AhR) binding compared to the 4-methoxy analog, as shown by SPR (surface plasmon resonance) assays (Kd = 12 nM vs. 45 nM). Molecular dynamics simulations highlight hydrogen bonding between the 3-methoxy oxygen and Tyr-320 residue, enhancing ligand-receptor stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.